1-(Azetidin-3-yl)-3-fluoroazetidine oxalate
Description
1-(Azetidin-3-yl)-3-fluoroazetidine oxalate is a bicyclic azetidine derivative featuring a fluorine atom at the 3-position of one azetidine ring and an oxalate counterion. The fluorine substituent enhances metabolic stability and lipophilicity, while the oxalate salt improves solubility for pharmacological applications . This analysis focuses on comparing this compound with structurally related azetidine derivatives.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-fluoroazetidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2.C2H2O4/c7-5-3-9(4-5)6-1-8-2-6;3-1(4)2(5)6/h5-6,8H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULNGYZKHKDASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Azetidine-3-carboxylic acid or derivatives such as azetidine-3-carboxylate esters are common precursors.
- Methyl azetidine-3-carboxylate hydrochloride serves as a versatile starting material, facilitating subsequent modifications.
Construction of the Azetidine Ring
- Intramolecular cyclization of amino alcohols or amino esters is a common route.
- For example, reaction of amino esters with suitable electrophiles (e.g., halides) under basic conditions induces cyclization to form the azetidine ring.
- Alternatively, nucleophilic substitution of a suitable precursor with a halogenated intermediate (e.g., chloromethyl derivatives) facilitates ring closure.
Functionalization and Assembly of the Final Compound
Formation of the Oxalate Salt
- The free base of the compound is reacted with oxalic acid in a suitable solvent (e.g., ethanol or water) to form the oxalate salt .
- This step enhances compound stability and facilitates purification.
Representative Preparation Method (Based on Patent WO2018108954A1)
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | Reaction of tert-butyl 3-aminocrotonate with fluoromethylating agents (e.g., TBAF) | Protects the amino group during fluorination |
| 2 | Deprotection and cyclization | Acidic or basic hydrolysis, followed by cyclization | Forms the azetidine ring with fluoromethyl substituent |
| 3 | Alkylation of azetidine | Reaction with appropriate electrophiles | Introduces the 3-position fluorine |
| 4 | Salt formation | Reaction with oxalic acid | Produces the oxalate salt |
Note: Exact conditions vary based on specific intermediates and desired stereochemistry.
Data Table: Summary of Key Preparation Parameters
Research Findings and Optimization
- Selectivity : Fluorination at the 3-position is optimized via the use of fluorinating agents with high regioselectivity, such as NFSI.
- Yield : Multi-step sequences with protecting groups and controlled reaction conditions yield the target compound with purities exceeding 97%.
- Purification : Aqueous extraction and recrystallization from suitable solvents (ethanol, acetonitrile) are standard for purification.
- Stereochemistry : Chirality can be controlled through chiral starting materials or chiral catalysts, although racemic mixtures are common in initial syntheses.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-fluoroazetidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent . Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures may exhibit activity against various diseases, including cancer and metabolic disorders.
Case Study: Anticancer Activity
A study focusing on fluorinated azetidines revealed that similar compounds demonstrated significant cytotoxic effects on cancer cell lines. These compounds were found to induce apoptosis through caspase activation pathways, suggesting that 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate could exhibit similar anticancer properties .
Enzyme Inhibition
The compound's electrophilic nature allows it to act as an enzyme inhibitor. Research indicates that it may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes and obesity.
Mechanistic Insights
The mechanism of action involves the formation of covalent bonds with target enzymes, which can lead to inhibition of their activity. This property is particularly valuable in designing inhibitors for enzymes associated with disease progression .
Comparison with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other fluorinated compounds:
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-Fluoro-4-pyridinecarboxylic acid | Anti-inflammatory | |
| 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid | Antimicrobial | |
| 3,5-Difluoropyridine derivatives | Anticancer |
This table highlights the diverse biological activities associated with fluorinated compounds, suggesting potential avenues for research involving this compound.
Industrial Applications
In addition to its medicinal potential, this compound may find applications in the agrochemical industry . The unique chemical properties imparted by the fluorine atom can enhance the efficacy of herbicides and pesticides, making them more effective against target organisms while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular characteristics between 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate and similar compounds:
*Assumed structure based on nomenclature. †Oxalate (C₂H₂O₄) as counterion.
Key Observations:
- Polarity and Solubility : The oxalate salt in the target compound and ANT-138 enhances aqueous solubility compared to neutral analogs like 1-benzhydryl-3-fluoroazetidine .
- Ring Systems : The target compound’s dual azetidine rings contrast with ANT-138’s single azetidine and aromatic substituents. The oxadiazole-containing analog () demonstrates how fused heterocycles increase molecular complexity and weight .
- Fluorine Positioning: Fluorine at the 3-position (target compound and 1-benzhydryl derivative) may improve metabolic stability compared to non-fluorinated azetidines, a common strategy in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
